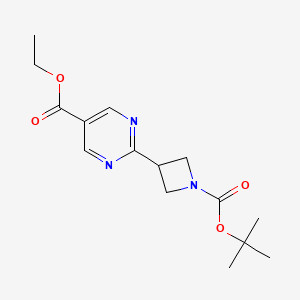

Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate

Description

Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrimidine-5-carboxylate is a protected heterocyclic compound featuring a pyrimidine core substituted with an azetidine ring, which is shielded by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bioactive molecules. The Boc group enhances stability during synthetic processes while allowing selective deprotection for downstream functionalization .

Properties

Molecular Formula |

C15H21N3O4 |

|---|---|

Molecular Weight |

307.34 g/mol |

IUPAC Name |

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H21N3O4/c1-5-21-13(19)10-6-16-12(17-7-10)11-8-18(9-11)14(20)22-15(2,3)4/h6-7,11H,5,8-9H2,1-4H3 |

InChI Key |

QUJJAOZVLJMYBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Pyrimidine-5-Carboxylate

The pyrimidine core is synthesized using a one-pot reaction:

- Reagents :

- 3-Oxoalkanoate (e.g., ethyl acetoacetate)

- Urea

- Orthoester (e.g., triethyl orthoformate)

- Conditions :

- Heating under moderate conditions (e.g., reflux in ethanol or toluene).

- Optionally, a catalytic base such as sodium ethoxide can be used to enhance cyclization efficiency.

- Reaction Pathway :

Step 3: Esterification

The ethyl ester functionality is typically introduced during the initial pyrimidine synthesis or through esterification reactions involving carboxylic acid derivatives.

Step 4: Purification

Purification methods include:

- High-performance liquid chromatography (HPLC) for separation and purity enhancement.

- Crystallization or distillation under reduced pressure for isolating intermediates and final products.

Reaction Optimization

To achieve high yields and purity, reaction parameters such as temperature, solvent choice, and reaction time are optimized:

- Temperature Control : Moderate temperatures (60–80°C) are often sufficient for cyclization and substitution steps.

- Solvent Selection : Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethanol are preferred depending on the step.

- Reaction Time : Prolonged reactions may lead to side products; hence, monitoring by thin-layer chromatography (TLC) or HPLC is recommended.

Data Table: Key Reagents and Conditions

| Step | Reagents | Solvents | Conditions | Notes |

|---|---|---|---|---|

| Pyrimidine Core | Ethyl acetoacetate, urea, orthoester | Ethanol/Toluene | Heating at reflux | One-pot synthesis |

| Azetidine Addition | N-Boc-Azetidine, Pyrimidine Halide | DMF/Acetonitrile | Room temp to mild heating | Base-catalyzed substitution |

| Esterification | Ethanol, Acid Catalyst | Ethanol | Mild heating | Optional step |

| Purification | None | None | HPLC/Crystallization | For product isolation |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free azetidine.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Ester Hydrolysis: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Deprotected Azetidine: Removal of the Boc group yields the free azetidine.

Carboxylic Acid: Hydrolysis of the ester group forms the corresponding carboxylic acid.

Scientific Research Applications

Drug Development

Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate is recognized for its role as a building block in the synthesis of pyrimidine-based drugs. Pyrimidines are essential in the development of various therapeutics, including anti-cancer and anti-inflammatory agents. The compound's structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug discovery processes .

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The incorporation of the azetidine moiety may contribute to improved efficacy against specific cancer cell lines. For example, compounds derived from similar structures have shown promising results in inhibiting the proliferation of cancer cells, suggesting that this compound could be further explored for its potential anticancer activities .

Peptide Chemistry

The compound can serve as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds through its reactive functional groups. Its application in synthesizing amino acid derivatives and peptidomimetics is particularly noteworthy, as these compounds are crucial in developing therapeutic peptides .

Heterocycle Synthesis

This compound can be utilized in synthesizing heterocycles, which are important in medicinal chemistry due to their diverse biological activities. The compound's ability to participate in carbon–carbon bond formation and rearrangement reactions further enhances its utility in constructing complex molecular architectures .

Antibacterial Properties

Research has shown that pyrimidine derivatives exhibit antibacterial activity against various pathogens. The structural characteristics of this compound may lend itself to modifications that enhance antibacterial efficacy, making it a candidate for further investigation in antimicrobial drug development .

JAK Inhibition

The compound's azetidine component suggests potential applications as a Janus kinase (JAK) inhibitor, which could be beneficial in treating inflammatory and autoimmune diseases. JAK inhibitors have gained traction as therapeutic agents due to their role in modulating immune responses .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The azetidine and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Protecting Group | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrimidine-5-carboxylate | Azetidin-3-yl (Boc-protected) | 326.3 (estimated) | Boc | Pyrimidine, ester, azetidine |

| Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate | Azetidin-3-yl (Boc-protected), 1,3-selenazole | 387.3 (estimated) | Boc | Selenazole, ester, amino |

| Ethyl 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate | Methylthio, aminopropyl (Boc-protected) | 398.5 (reported) | Boc | Pyrimidine, thioether, alkylamine |

| Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate | Ethyl, isopropyl | 222.3 (estimated) | None | Pyrimidine, ester |

| Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride | Azetidin-3-yl (unprotected) | 243.7 (reported) | None | Pyrimidine, ester, hydrochloride |

| Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate | 4-Phenylpiperazine, methyl | 326.4 (reported) | None | Pyrimidine, piperazine, ester |

Notes:

Stability and Commercial Considerations

Biological Activity

Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate (CAS Number: 170017-73-9) is a pyrimidine-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is illustrated below:

Chemical Structure

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A related study reported that a pyrimidine-based compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer activity .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | Significant inhibition of cell proliferation |

| Compound B | MCF-7 | 17.02 | Less effective compared to Compound A |

| This compound | TBD | Further studies needed for specific data |

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, similar compounds have been observed to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

Safety and Toxicology

A subacute toxicity study on related pyrimidine compounds indicated favorable safety profiles with minimal adverse effects at high doses (40 mg/kg) in animal models . This suggests that this compound may also possess a favorable safety profile, although specific toxicity data for this compound is still required.

Case Studies

Several case studies have highlighted the potential of pyrimidine derivatives in drug development:

- Fluorouracil Conjugates : A study demonstrated that conjugating fluorouracil with integrin ligands improved selective delivery to tumor cells, enhancing anticancer efficacy while minimizing systemic toxicity .

- Integrin Targeting : Research has shown that targeting integrins can facilitate the internalization of therapeutic agents into cancer cells, suggesting a promising avenue for further exploration with compounds like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.